N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Description
N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H23NOS and its molecular weight is 313.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Activity
Researchers have focused on synthesizing novel heterocyclic compounds using thiophene-2-carboxamide derivatives for potential antibacterial applications. For instance, the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrated promising antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the utility of these compounds in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Synthesis of Biphenyl Benzothiazole-2-Carboxamide Derivatives
A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and evaluated for their in vivo diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed significant promise as a diuretic agent, highlighting the compound's potential in medical applications (Yar & Ansari, 2009).
Antitumor Activity of Thiophene Carboxamide Derivatives
New derivatives of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and evaluated for their antitumor activity. Certain compounds among these derivatives exhibited significant inhibition of in vitro growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Anticancer Activity of Thiophene-Based Compounds
The synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their subsequent testing for in vitro cytotoxicity revealed that certain thiophene-2-carboxamide derivatives, especially those containing a thiazolidinone ring or thiosemicarbazide moiety, showed good inhibitory activity against various cancer cell lines. This research underscores the potential of thiophene-based compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-14(11-12-15-7-3-2-4-8-15)20-19(21)18-13-16-9-5-6-10-17(16)22-18/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSLMLCNHWXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.